KIRA7 is a small molecule compound that acts as an inhibitor of the IRE1α kinase and ribonuclease, which are critical components in the unfolded protein response (UPR) pathway. This compound has garnered attention due to its potential therapeutic applications, particularly in the context of pulmonary fibrosis, where it has been shown to decrease UPR signaling and prevent lung fibrosis in experimental models. KIRA7 is a modified version of an earlier compound known as KIRA6, designed to enhance its pharmacokinetic properties and potency.
KIRA7 was developed through a series of chemical modifications aimed at improving the efficacy of previous compounds targeting the IRE1α pathway. The initial studies demonstrating its effectiveness were conducted using mouse models exposed to bleomycin, a chemotherapeutic agent known to induce lung fibrosis by triggering endoplasmic reticulum stress.
KIRA7 belongs to a class of compounds known as small-molecule inhibitors. Specifically, it is classified as an IRE1α kinase inhibitor and ribonuclease attenuator, which plays a significant role in cellular stress responses.
The synthesis of KIRA7 involved organic chemistry techniques that focused on modifying the chemical structure of KIRA6. The compound is categorized as an imidazopyrazine derivative, which is characterized by its ability to bind allosterically to the IRE1α kinase domain, thereby inhibiting its ribonuclease activity.
The synthetic route for KIRA7 typically includes:
KIRA7's molecular structure features an imidazopyrazine core with specific substituents that facilitate its interaction with the IRE1α kinase domain. The structural formula includes nitrogen atoms that contribute to its binding properties.
KIRA7 primarily functions by inhibiting the autophosphorylation and subsequent ribonuclease activity of IRE1α. This inhibition prevents the cleavage of XBP1 mRNA, a crucial step in the UPR signaling cascade.
The mechanism involves:
KIRA7 exerts its effects through a multi-step process:
Experimental data indicate that treatment with KIRA7 significantly lowers levels of spliced XBP1 mRNA and other markers associated with fibrosis in treated mice compared to controls.
KIRA7 has several promising scientific uses:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3